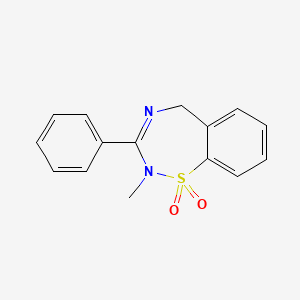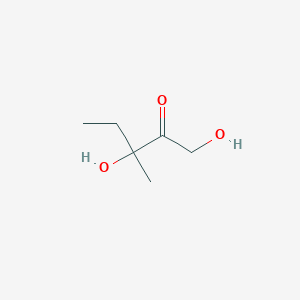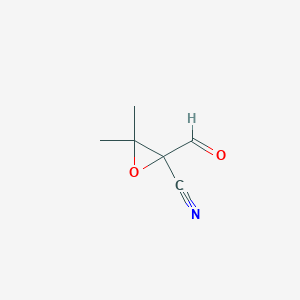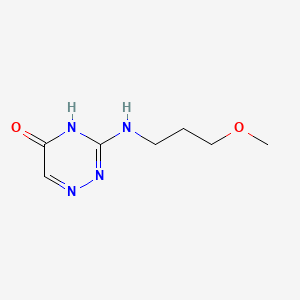
3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound features a methoxypropylamino group attached to the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of 3-methoxypropylamine with a suitable triazine precursor. One common method is the nucleophilic substitution reaction where 3-methoxypropylamine reacts with a chlorinated triazine compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxypropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxyethylamino)-2H-1,2,4-triazin-5-one
- 3-(3-Ethoxypropylamino)-2H-1,2,4-triazin-5-one
- 3-(3-Methoxypropylamino)-2H-1,2,4-triazine
Uniqueness
3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one is unique due to its specific methoxypropylamino group, which imparts distinct chemical properties such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H12N4O2 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
3-(3-methoxypropylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H12N4O2/c1-13-4-2-3-8-7-10-6(12)5-9-11-7/h5H,2-4H2,1H3,(H2,8,10,11,12) |
InChI-Schlüssel |
RRQLOCQVXFKFSE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=NN=CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


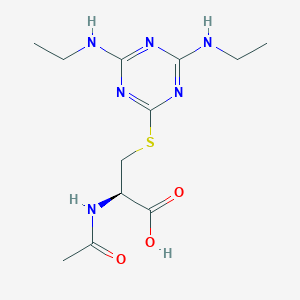
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
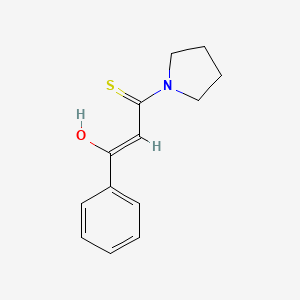
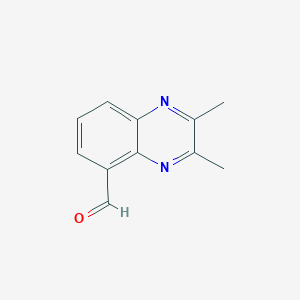
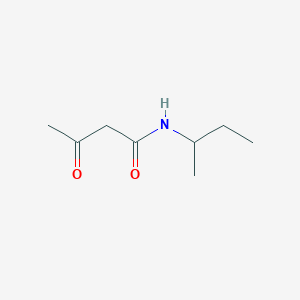
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
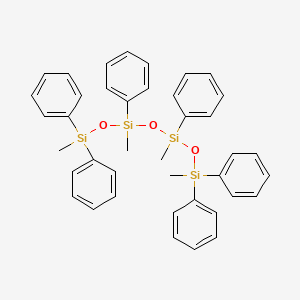
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
